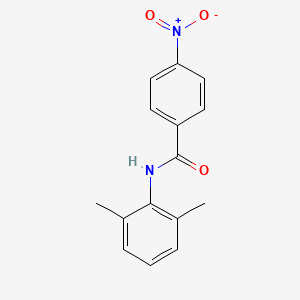

N-(2,6-dimethylphenyl)-4-nitrobenzamide

Description

Contextualization of Benzamide (B126) Derivatives within Chemical and Biological Sciences

Benzamide derivatives represent a significant class of compounds in the chemical and biological sciences. The benzamide scaffold, characterized by a benzene (B151609) ring attached to an amide functional group, is a common feature in a multitude of biologically active molecules. researchgate.net These compounds have been extensively investigated and have found applications in diverse therapeutic areas, including as anticonvulsants, anti-inflammatory agents, and in the development of novel therapies for various systemic diseases. researchgate.net The versatility of the benzamide structure allows for a wide range of chemical modifications, enabling researchers to fine-tune the pharmacological properties of these derivatives.

Significance of the Nitrobenzamide Frameworks in Contemporary Research

The incorporation of a nitro group into the benzamide framework, creating nitrobenzamide structures, has been a strategic approach in medicinal chemistry. The nitro group is a strong electron-withdrawing moiety that can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Research has shown that the presence and position of the nitro group can modulate the biological activity of the parent compound, leading to enhanced potency or novel mechanisms of action. Nitrobenzamide derivatives have been a focus of contemporary research, with studies exploring their potential as anticancer, antimicrobial, and anticonvulsant agents.

Historical Overview and Current Research Trajectories of N-(2,6-dimethylphenyl)-4-nitrobenzamide

The most prominent historical research on this compound was published in 1995 in the European Journal of Medicinal Chemistry. nih.gov In this seminal study, a series of 4-nitro-N-phenylbenzamides were synthesized and evaluated for their anticonvulsant properties. This compound emerged as a particularly potent compound in preclinical models. nih.gov

Following this initial discovery, the research trajectory for this specific molecule appears to have been limited, with a scarcity of recent publications focusing directly on it. However, the broader class of N-phenylbenzamide and nitroaromatic compounds continues to be an active area of investigation. Current research in related areas often involves the synthesis of analogues of compounds like this compound to explore structure-activity relationships and develop new therapeutic agents. For instance, research into N-(2,6-dimethylphenyl)-substituted semicarbazones, which can be considered structural hybrids, has yielded compounds with significant anticonvulsant activity. nih.gov This suggests that while direct research on the title compound may have waned, its structural motifs continue to inspire new avenues of drug discovery.

Scope and Objectives of Research on this compound

The primary scope of research on this compound has been its evaluation as a potential anticonvulsant. The main objective of the key historical study was to synthesize and characterize a series of 4-nitro-N-phenylbenzamides and to assess their efficacy and neurotoxicity in established animal models of epilepsy. nih.gov The findings from this research aimed to identify lead compounds for the development of new antiepileptic drugs with potentially improved therapeutic profiles compared to existing treatments at the time.

Detailed Research Findings

The principal research finding for this compound is its significant anticonvulsant activity as demonstrated in a 1995 study by Bailleux and colleagues. nih.gov The compound was evaluated in the maximal electroshock (MES) seizure test in mice, a standard preclinical model for identifying drugs effective against generalized tonic-clonic seizures.

In this study, this compound was administered intraperitoneally to mice. The compound was found to be highly effective in protecting against MES-induced seizures. nih.gov The median effective dose (ED50), which is the dose required to produce a therapeutic effect in 50% of the population, was determined to be 31.8 µmol/kg. nih.gov

The study also assessed the neurotoxicity of the compound, with a median toxic dose (TD50) of 166.9 µmol/kg. nih.gov The protective index (PI), calculated as the ratio of TD50 to ED50, was found to be 5.2. nih.gov A higher protective index is generally indicative of a more favorable safety margin.

These findings identified this compound as a potent anticonvulsant in this preclinical model, suggesting its potential as a lead compound for further investigation in the development of new antiepileptic therapies. nih.gov

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C15H14N2O3 |

| Molecular Weight | 270.29 g/mol |

| CAS Number | 64594-44-1 |

| Appearance | Solid (predicted) |

| Boiling Point | 357.8 °C at 760 mmHg |

| Flash Point | 170.2 °C |

| Density | 1.27 g/cm³ |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

Data sourced from publicly available chemical databases.

Anticonvulsant Activity Data

| Compound | Test | ED50 (µmol/kg) | TD50 (µmol/kg) | Protective Index (PI) |

| This compound | MES (mice, i.p.) | 31.8 | 166.9 | 5.2 |

Data from Bailleux et al., Eur J Med Chem, 1995. nih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

N-(2,6-dimethylphenyl)-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-10-4-3-5-11(2)14(10)16-15(18)12-6-8-13(9-7-12)17(19)20/h3-9H,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBLNADQPUSRQIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90983212 | |

| Record name | N-(2,6-Dimethylphenyl)-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90983212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64594-44-1 | |

| Record name | Benzamide, N-(2,6-dimethylphenyl)-4-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64594-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,6-Dimethylphenyl)-4-nitrobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064594441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,6-Dimethylphenyl)-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90983212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-NITROBENZO-2',6'-XYLIDIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of N 2,6 Dimethylphenyl 4 Nitrobenzamide

Retrosynthetic Analysis and Precursor Identification for N-(2,6-dimethylphenyl)-4-nitrobenzamide

A retrosynthetic analysis of the target molecule, this compound, reveals that the most logical disconnection is at the amide C-N bond. This bond is reliably formed through a nucleophilic acyl substitution reaction. This disconnection points to two primary precursors: an activated derivative of 4-nitrobenzoic acid and 2,6-dimethylaniline (B139824).

The most common and practical activated form of the carboxylic acid for this type of reaction is the acyl chloride, specifically 4-nitrobenzoyl chloride . The other key precursor is 2,6-dimethylaniline . Both of these starting materials are commercially available, though their synthesis from more fundamental precursors is also well-established.

Multi-Step Synthetic Pathways to this compound

The synthesis of this compound is a multi-step process that involves the preparation of the precursors followed by their condensation to form the final amide product.

Nitration Strategies for Aromatic Precursors

The synthesis of the 4-nitrobenzoyl chloride precursor typically begins with an aromatic compound that is subsequently nitrated. A common starting material is toluene (B28343). The nitration of toluene using a mixture of concentrated nitric acid and sulfuric acid yields a mixture of ortho- and para-nitrotoluene isomers. cerritos.eduoc-praktikum.de The para-isomer, p-nitrotoluene , is the desired product and can be separated from the ortho-isomer.

Following the separation, the methyl group of p-nitrotoluene is oxidized to a carboxylic acid. This oxidation can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic medium, yielding 4-nitrobenzoic acid . quora.com

Finally, 4-nitrobenzoic acid is converted to the more reactive 4-nitrobenzoyl chloride . This is typically accomplished by reacting the acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). tandfonline.com The use of thionyl chloride is a convenient method for this conversion. tandfonline.com

Amidation/Acylation Reactions for Benzamide (B126) Formation

The core reaction for the formation of this compound is the acylation of 2,6-dimethylaniline with 4-nitrobenzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, is often carried out under Schotten-Baumann conditions. wikipedia.orglscollege.ac.in

In this procedure, the 2,6-dimethylaniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. The reaction is typically performed in a two-phase solvent system, consisting of an organic solvent (like dichloromethane (B109758) or diethyl ether) and an aqueous phase containing a base (such as sodium hydroxide). wikipedia.org The base serves to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction, preventing it from protonating the unreacted amine and thus deactivating it. organic-chemistry.org

Optimization of Reaction Conditions and Stereochemical Control

The efficiency of the Schotten-Baumann reaction for the synthesis of this compound can be influenced by several factors. Optimization of these conditions is crucial for maximizing the yield and purity of the product. Key parameters for optimization include:

Base: The choice and concentration of the base are critical. An inorganic base like sodium hydroxide (B78521) is commonly used to trap the generated acid. website-files.com

Solvent: A two-phase system of water and an organic solvent is characteristic of the Schotten-Baumann reaction, allowing the reactants and product to remain in the organic phase while the base neutralizes the acid in the aqueous phase. wikipedia.org

Temperature: Careful control of the reaction temperature is important, as the acylation reaction can be highly exothermic. cam.ac.uk

Catalysts: While the Schotten-Baumann reaction is often performed without a specific catalyst, phase-transfer catalysts can be employed to facilitate the reaction between reactants in different phases. google.com Additionally, research into catalytic methods for amide bond formation using various metal catalysts, such as those from Group IV (e.g., zirconium tetrachloride), is an active area, aiming for more environmentally friendly and efficient processes. bath.ac.uk

Given that this compound is an achiral molecule, stereochemical control is not a factor in its synthesis.

Derivatization Strategies and Functional Group Interconversions of this compound

The structure of this compound offers a key site for further chemical modification: the nitro group.

Reduction of the Nitro Group to Amino Derivatives

The most significant derivatization of this compound involves the reduction of the aromatic nitro group to an amino group, yielding N-(2,6-dimethylphenyl)-4-aminobenzamide . This transformation is a common and important step in the synthesis of various biologically active compounds.

A variety of reducing agents and methods can be employed for this conversion:

Catalytic Hydrogenation: This is a widely used and often preferred method. The reaction is typically carried out using a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. rsc.orggoogle.com This method is generally clean and efficient.

Metal-Acid Systems: Classic reduction methods include the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). rsc.org

Transfer Hydrogenation: This method uses a source of hydrogen other than H₂ gas. For instance, hydrazine (B178648) in the presence of a catalyst like Raney nickel can be effective. rsc.org

Selective Reducing Agents: Depending on the desired product, more selective reducing agents can be used. For example, under certain conditions with specific catalysts and additives, the nitro group can be selectively reduced to a hydroxylamine (B1172632) derivative (N-(2,6-dimethylphenyl)-4-(hydroxyamino)benzamide). rsc.orgnih.govlookchem.com

The resulting amino derivative, N-(2,6-dimethylphenyl)-4-aminobenzamide, is a valuable intermediate for further functionalization, such as diazotization and subsequent coupling reactions, or further acylation at the newly formed amino group.

Data Tables

Table 1: Key Reactants and Products in the Synthesis of this compound

| Compound Name | Molecular Formula | Role in Synthesis |

| Toluene | C₇H₈ | Starting material for p-nitrotoluene |

| p-Nitrotoluene | C₇H₇NO₂ | Intermediate |

| 4-Nitrobenzoic acid | C₇H₅NO₄ | Precursor to 4-nitrobenzoyl chloride |

| 4-Nitrobenzoyl chloride | C₇H₄ClNO₃ | Key precursor (acylating agent) |

| 2,6-Dimethylaniline | C₈H₁₁N | Key precursor (nucleophile) |

| This compound | C₁₅H₁₄N₂O₃ | Target compound |

Table 2: Reagents for Nitro Group Reduction

| Reagent/System | Type of Reduction | Typical Product |

| H₂ / Pd/C | Catalytic Hydrogenation | Amine |

| H₂ / Raney Nickel | Catalytic Hydrogenation | Amine |

| Fe / HCl | Metal/Acid Reduction | Amine |

| Sn / HCl | Metal/Acid Reduction | Amine |

| Hydrazine / Raney Ni | Transfer Hydrogenation | Amine |

| Pt/C with additives | Selective Catalytic Hydrogenation | Hydroxylamine or Amine |

Electrophilic Aromatic Substitutions on Phenyl and Benzoyl Moieties

The structure of this compound presents two aromatic rings for potential electrophilic aromatic substitution (EAS), and their reactivity is governed by the nature of the substituents they carry. An electrophile is an electron-loving species that is attacked by the electron-rich aromatic ring. nih.govnih.gov

The 2,6-dimethylphenyl ring , attached to the amide nitrogen, is considered the more reactive of the two rings towards electrophiles. This is due to two main factors:

Activating Methyl Groups: The two methyl groups are electron-donating through an inductive effect, increasing the electron density of the ring and making it more nucleophilic.

Amide Group Influence: The amide group itself can be either activating or deactivating depending on the reaction conditions. The nitrogen lone pair can participate in resonance, donating electron density to the ring, which is a powerful activating effect. However, the planarity required for this resonance is sterically hindered by the two ortho-methyl groups, which forces the amide group to twist out of the plane of the aromatic ring. researchgate.net This steric hindrance significantly reduces the resonance-based activation. Despite this, the ring remains relatively electron-rich due to the methyl groups. Substitution would be directed to the positions ortho and para to the amide nitrogen (positions 3, 4, and 5), with the para-position (C4) being the most likely site for monosubstitution due to less steric hindrance.

The 4-nitrobenzoyl moiety , on the other hand, is strongly deactivated towards electrophilic attack. The nitro group (-NO₂) is a powerful electron-withdrawing group through both resonance and inductive effects. nih.gov Furthermore, the carbonyl group of the amide is also deactivating. These groups pull electron density away from the benzoyl ring, making it much less nucleophilic and therefore less reactive in EAS reactions. nih.gov Any substitution, which would require harsh reaction conditions, would be directed to the meta position relative to the nitro group (C3 and C5).

While these principles predict the theoretical reactivity, specific experimental studies on the electrophilic aromatic substitution of this compound are not extensively documented in the scientific literature.

Nucleophilic Substitutions and Modifications of Side Chains

Nucleophilic Aromatic Substitution (SNAr)

The 4-nitrophenyl ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This type of reaction involves a nucleophile attacking an electron-poor aromatic ring and displacing a leaving group. mdpi.com While the target molecule does not possess a typical leaving group like a halide, the nitro group itself can activate the ring for such substitutions. In some cases, the nitro group can be displaced by a strong nucleophile, although this is less common than displacing a halide from a nitro-activated ring. The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex. researchgate.netresearchgate.net The electron-withdrawing nature of the nitro group is essential for stabilizing the negative charge of this intermediate. mdpi.com However, specific examples of nucleophilic substitution reactions performed on this compound are not readily found in published research.

Modifications of Side Chains

The most significant and well-documented chemical transformation of the this compound scaffold is the modification of the nitro group, which can be considered a side chain on the benzoyl moiety.

Reduction of the Nitro Group

The primary transformation reported for this compound is the reduction of the 4-nitro group to a 4-amino group, yielding 4-amino-N-(2,6-dimethylphenyl)benzamide . nih.gov This resulting amino compound is a key derivative that has been investigated for its pharmacological properties. researchgate.netnih.gov The conversion is a crucial step, as the precursor nitro compound often serves as a synthetic intermediate for the more biologically active amine. researchgate.net

Common methods for reducing aromatic nitro groups, such as catalytic hydrogenation or using reducing metals in acidic media, are applicable. For instance, methods like using iron powder in an ethanol-water medium or catalytic hydrogenation with a palladium catalyst are standard procedures for this type of transformation. nih.govgoogle.com

Table 1: Research Findings on the Reduction of this compound

| Reactant | Product | Reagents & Conditions | Research Focus | Citation |

|---|---|---|---|---|

| This compound | 4-amino-N-(2,6-dimethylphenyl)benzamide | Not specified, but implied as a standard reduction. | The product, 4-amino-N-(2,6-dimethylphenyl)benzamide, was studied as a potent anti-MES agent. The nitro compound is its direct precursor. | researchgate.netnih.gov |

| p-Nitrobenzamide (related compound) | p-Aminobenzamide | Iron powder reduction or catalytic hydrogenation in an ethanol-water solution. | Demonstrates a common industrial method for nitro group reduction on a similar benzamide core. | google.com |

Modifications of the methyl groups on the phenyl ring are not reported and would require harsh radical conditions, which would likely affect other parts of the molecule.

Molecular Structure and Conformational Analysis of N 2,6 Dimethylphenyl 4 Nitrobenzamide

Advanced Spectroscopic Characterization for Structural Elucidation of N-(2,6-dimethylphenyl)-4-nitrobenzamide

Spectroscopic techniques are pivotal in elucidating the detailed molecular structure of this compound. By probing the nuclear and vibrational energy levels, as well as the molecule's fragmentation behavior, a comprehensive structural picture can be assembled.

For the 4-nitrophenyl moiety, data from similar compounds like N-(3-chlorophenethyl)-4-nitrobenzamide suggests that the aromatic protons would appear as two distinct sets of doublets in the downfield region, typically between δ 8.0 and 8.4 ppm, due to the electron-withdrawing effect of the nitro group. mdpi.com The protons on the 2,6-dimethylphenyl ring are expected to show a singlet for the two methyl groups, likely in the range of δ 2.1-2.3 ppm, and multiplets for the aromatic protons of this ring.

The ¹³C NMR spectrum would correspondingly show characteristic signals. The carbonyl carbon (C=O) is anticipated to have a chemical shift in the range of δ 165 ppm. mdpi.com Carbons in the 4-nitrophenyl ring will be influenced by the nitro group, with the carbon attached to the nitro group showing a significant downfield shift. The carbons of the 2,6-dimethylphenyl ring will also exhibit distinct signals, with the methyl carbons appearing in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from analogous compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Amide N-H | 8.5 - 9.5 (broad singlet) | - |

| 4-Nitrophenyl H-2, H-6 | 8.1 - 8.4 (doublet) | 129 - 131 |

| 4-Nitrophenyl H-3, H-5 | 8.3 - 8.6 (doublet) | 123 - 125 |

| 2,6-Dimethylphenyl H-3, H-5 | 7.1 - 7.3 (doublet) | 128 - 130 |

| 2,6-Dimethylphenyl H-4 | 7.0 - 7.2 (triplet) | 127 - 129 |

| Methyl (-CH₃) | 2.1 - 2.3 (singlet) | 17 - 19 |

| Carbonyl (C=O) | - | 164 - 166 |

| 4-Nitrophenyl C-1 | - | 140 - 143 |

| 4-Nitrophenyl C-4 | - | 149 - 151 |

| 2,6-Dimethylphenyl C-1 | - | 135 - 137 |

| 2,6-Dimethylphenyl C-2, C-6 | - | 135 - 137 |

The IR spectrum of this compound is expected to show strong absorption bands corresponding to the N-H stretching of the amide group, typically in the region of 3200-3400 cm⁻¹. ajol.info A prominent band for the C=O stretching (Amide I band) is expected around 1650-1680 cm⁻¹. ajol.info The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are anticipated to appear near 1520 cm⁻¹ and 1340 cm⁻¹, respectively. Other characteristic bands would include C-H stretching of the aromatic rings and methyl groups, as well as C=C stretching within the aromatic rings.

Raman spectroscopy would also reveal these vibrational modes, although with different relative intensities compared to the IR spectrum. Non-polar bonds, such as the C=C bonds in the aromatic rings, typically produce strong signals in the Raman spectrum.

Table 2: Predicted Vibrational Frequencies (cm⁻¹) for this compound Predicted values are based on data from analogous compounds.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch | 3200 - 3400 | 3200 - 3400 |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 |

| C=O Stretch (Amide I) | 1650 - 1680 | 1650 - 1680 |

| N-H Bend (Amide II) | 1530 - 1570 | 1530 - 1570 |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |

| Asymmetric NO₂ Stretch | ~1520 | ~1520 |

| Symmetric NO₂ Stretch | ~1340 | ~1340 |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound upon ionization. For this compound (molar mass 270.29 g/mol ), the molecular ion peak [M]⁺ at m/z 270 would be expected.

The fragmentation of benzanilides is influenced by the substituents on the aromatic rings. nih.gov Common fragmentation pathways involve cleavage of the amide bond. For the title compound, this would likely lead to the formation of the 4-nitrobenzoyl cation (m/z 150) and the 2,6-dimethylanilino radical, or the 2,6-dimethylphenyl isocyanate radical cation and the 4-nitrophenyl radical. Further fragmentation of the 4-nitrobenzoyl cation could produce the 4-nitrophenyl cation (m/z 122) by loss of carbon monoxide (CO), and subsequently, loss of the nitro group. The presence of substituents in the ortho position of the aniline (B41778) ring can lead to proximity effects, influencing the fragmentation pathways. nih.gov

Table 3: Predicted Mass Spectrometry Fragmentation for this compound Predicted values are based on data from analogous compounds.

| m/z | Predicted Fragment Ion |

| 270 | [M]⁺ |

| 150 | [O₂NC₆H₄CO]⁺ |

| 122 | [O₂NC₆H₄]⁺ |

| 121 | [(CH₃)₂C₆H₃NH]⁺ |

| 120 | [(CH₃)₂C₆H₃NCO]⁺ |

| 105 | [C₆H₅CO]⁺ (from potential rearrangement) |

| 77 | [C₆H₅]⁺ |

X-ray Crystallography and Solid-State Structural Investigations of this compound

X-ray crystallography allows for the precise determination of the three-dimensional arrangement of atoms in a crystal, providing definitive data on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported in the searched literature, analysis of closely related structures, such as 2-nitro-N-(4-nitrophenyl)benzamide, provides valuable insights into the expected solid-state conformation. researchgate.net

The crystal packing of this compound is expected to be governed by a network of intermolecular hydrogen bonds and other non-covalent interactions. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and the oxygens of the nitro group can act as hydrogen bond acceptors.

The internal geometry of this compound can be predicted based on data from similar crystal structures. The amide linkage is expected to be relatively planar. The C-N bond of the amide will have some double bond character, resulting in a shorter bond length than a typical C-N single bond.

The two aromatic rings are not expected to be coplanar. The dihedral angle between the plane of the 4-nitrophenyl ring and the plane of the 2,6-dimethylphenyl ring will be significant, likely in the range of 60-90 degrees, due to steric hindrance from the ortho-methyl groups. researchgate.net This twisting is a common feature in N-aryl amides with ortho substituents. The nitro group is expected to be nearly coplanar with the benzene (B151609) ring to which it is attached to maximize resonance stabilization.

Table 4: Predicted Bond Lengths, Bond Angles, and Torsional Angles for this compound Predicted values are based on data from analogous compounds.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C=O | 1.22 - 1.25 |

| C-N (amide) | 1.33 - 1.36 |

| N-C (aryl) | 1.42 - 1.45 |

| C-C (aromatic) | 1.37 - 1.40 |

| N-O (nitro) | 1.21 - 1.24 |

| Bond Angles (°) ** | |

| C-N-C | 125 - 130 |

| N-C=O | 120 - 123 |

| C-C=O | 118 - 121 |

| O-N-O | 123 - 126 |

| Torsional Angles (°) ** | |

| Dihedral angle between aromatic rings | 60 - 90 |

Conformational Preferences and Rotational Barriers in this compound

The conformation of this compound is primarily defined by the rotational barriers around the N-C(aryl) and C(O)-N bonds. The steric hindrance imposed by the two methyl groups in the ortho positions of the phenyl ring significantly influences the molecule's preferred geometry.

In analogous structures, such as N-(2,6-dimethylphenyl)benzamide and its derivatives, the anilide ring (the 2,6-dimethylphenyl group) is observed to be nearly perpendicular to the plane of the amide group. This orientation minimizes the steric repulsion between the ortho-methyl groups and the atoms of the amide bridge. For instance, in N-(2,6-dimethylphenyl)-4-methylbenzamide, the dihedral angle between the two aromatic rings is a significant 78.8(1)°. nih.gov This pronounced twist disrupts the π-electron conjugation between the anilide ring and the amide moiety. nist.gov

The rotation around the C(O)-N amide bond is a well-studied phenomenon. nih.govrsc.org The partial double bond character of the C-N bond, a result of resonance between the nitrogen lone pair and the carbonyl group, leads to a significant rotational barrier. acs.org This barrier is influenced by both steric and electronic factors. In N,N-dimethylacetamide, for example, the barrier to rotation around the peptide bond is a point of reference for understanding this restricted movement. researchgate.net For this compound, the bulky 2,6-dimethylphenyl substituent is expected to influence this barrier. Studies on ortho-substituted tertiary aromatic amides have shown that such substitutions can dramatically increase the rotational barriers around both the N-C(O) and C-C(O) bonds. nsf.gov

The central amide core (–NH–C(=O)–) in related benzanilides tends to be nearly coplanar with the benzoyl ring, facilitating conjugation. In N-(2,6-dimethylphenyl)-4-methylbenzamide, the dihedral angle between the amide core and the benzoyl ring is only 3.5(2)°. nih.gov It is highly probable that this compound adopts a similar conformation where the 4-nitrobenzoyl moiety and the amide group are largely coplanar, while the 2,6-dimethylphenyl ring is forced into a perpendicular arrangement.

Influence of Substituents on Molecular Geometry and Electronic Distribution within the this compound Framework

The substituents on both aromatic rings play a critical role in defining the final geometry and the electronic landscape of the molecule.

The 4-nitrobenzoyl group , on the other hand, exerts a powerful electronic effect. The nitro group is a strong electron-withdrawing group through both inductive and resonance effects. researchgate.netlibretexts.org Its presence in the para position of the benzoyl ring significantly polarizes the molecule. This electron-withdrawing nature enhances the electrophilicity of the carbonyl carbon and influences the electronic properties of the entire benzoyl moiety. In related systems, electron-withdrawing groups on the benzoyl ring have been shown to affect reaction rates and molecular properties. acs.org The planarity between the benzoyl ring and the amide group allows for efficient resonance delocalization of the electron-withdrawing effect of the nitro group across this part of the molecule. This is expected to strengthen the partial double bond character of the C(O)-N bond, potentially increasing the rotational barrier around it compared to an unsubstituted benzanilide.

The interplay of these effects results in a molecule with distinct electronic domains. The 2,6-dimethylphenyl ring is sterically hindered and electronically somewhat isolated from the core functionality. In contrast, the 4-nitrobenzoyl portion is a highly polarized, planar system.

To illustrate the expected molecular geometry, the following table presents data from a closely related, structurally characterized compound, N-(2,6-dimethylphenyl)-4-methylbenzamide. It is anticipated that the bond lengths and angles in this compound would be similar, with minor variations due to the differing electronic nature of the para-substituent on the benzoyl ring.

Interactive Data Table: Selected Bond Lengths and Angles in N-(2,6-dimethylphenyl)-4-methylbenzamide nih.gov

| Parameter | Value (Å or °) |

| Bond Lengths (Å) | |

| C(O)-N | Value not explicitly provided in the abstract |

| C=O | Value not explicitly provided in the abstract |

| Dihedral Angles (°) | |

| Between Aromatic Rings | 78.8(1) |

| Between Amide Core and Benzoyl Ring | 3.5(2) |

Note: The data presented is for N-(2,6-dimethylphenyl)-4-methylbenzamide and serves as a close approximation for the expected geometry of this compound.

Computational and Theoretical Investigations of N 2,6 Dimethylphenyl 4 Nitrobenzamide

Quantum Chemical Calculations for Electronic Structure Analysis of N-(2,6-dimethylphenyl)-4-nitrobenzamide

Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into the electronic structure and properties of molecules. For a molecule like this compound, these methods could illuminate its geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. A typical study on this compound would involve geometry optimization using a functional like B3LYP combined with a basis set such as 6-311++G(d,p). This process would yield the most stable three-dimensional arrangement of the atoms in the molecule's ground state.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value Range |

| Bond Length | C-N (amide) | 1.35 - 1.37 Å |

| Bond Length | C=O (amide) | 1.22 - 1.24 Å |

| Bond Length | C-N (nitro) | 1.47 - 1.49 Å |

| Dihedral Angle | (O=C-N-C) | ~180° (trans) |

| Dihedral Angle | Phenyl Ring 1 vs. Phenyl Ring 2 | 50° - 80° |

| Note: This table presents expected value ranges for a molecule of this type based on general chemical principles, as specific published data for this compound is not available. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are fundamental indicators of a molecule's chemical reactivity, kinetic stability, and electronic transitions.

For this compound, the HOMO would likely be localized on the electron-rich 2,6-dimethylphenylamine moiety, which acts as the electron donor. The LUMO is expected to be centered on the electron-deficient 4-nitrobenzamide (B147303) portion, specifically involving the nitro group, which is a strong electron acceptor. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity and a greater ease of intramolecular charge transfer.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy Range (eV) |

| HOMO | -6.2 to -6.8 |

| LUMO | -2.8 to -3.4 |

| Energy Gap (ΔE) | 3.0 to 3.8 |

| Note: These values are hypothetical and represent typical ranges for similar aromatic amide structures. Specific data for the title compound is not available. |

Electrostatic Potential Surfaces and Charge Distribution

A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution across a molecule. It is invaluable for predicting how the molecule will interact with other charged or polar species, highlighting regions prone to electrophilic and nucleophilic attack.

In an MEP map of this compound, regions of negative electrostatic potential (typically colored red) would be expected around the highly electronegative oxygen atoms of the carbonyl and nitro groups. These sites would be susceptible to electrophilic attack. Conversely, areas of positive potential (colored blue) would likely be found around the amide N-H proton and the hydrogen atoms of the aromatic rings, indicating sites for potential nucleophilic interaction.

Molecular Dynamics Simulations for Conformational Sampling and Dynamic Behavior of this compound

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation of this compound, likely in a solvent like water or DMSO, would provide insights into its conformational flexibility and dynamic behavior. Such a simulation would allow researchers to observe the rotation around single bonds, particularly the C-N amide bond and the bonds connecting the phenyl rings to the amide linker. This would reveal the range of accessible conformations and the energetic barriers between them, which is crucial for understanding how the molecule might adapt its shape when interacting with a biological target.

Molecular Docking and Ligand-Target Interaction Modeling for this compound Analogs

Molecular docking is a computational technique that predicts the preferred binding orientation and affinity of a small molecule (ligand) to a macromolecular target, such as a protein or enzyme.

Prediction of Binding Modes and Affinities to Theoretical Receptors or Enzymes

In the absence of specific studies on this compound, one can only speculate on its potential interactions based on its structural features. If this molecule were to be docked into a hypothetical enzyme's active site, the model would likely predict key interactions. For instance, the amide group's N-H and C=O could act as hydrogen bond donors and acceptors, respectively. The nitro group could also form hydrogen bonds or other polar interactions. The two phenyl rings would likely engage in hydrophobic and π-stacking interactions with nonpolar amino acid residues in the binding pocket. The docking score, a numerical value representing the predicted binding affinity, would be calculated to estimate the stability of the ligand-receptor complex. This information is foundational in drug discovery for optimizing lead compounds.

Pharmacological Research and Mechanistic Studies of N 2,6 Dimethylphenyl 4 Nitrobenzamide Analogs in Model Systems

In Vitro Pharmacological Profiling of N-(2,6-dimethylphenyl)-4-nitrobenzamide and its Derivatives

The initial characterization of potential therapeutic agents involves a series of in vitro assays to determine their interaction with biological targets and to elucidate their mechanisms of action at a molecular and cellular level.

Enzyme Inhibition Assays and Determination of Inhibition Constants

While specific enzyme inhibition data for this compound is not extensively detailed in the available literature, the broader class of benzamide (B126) derivatives has been studied against various enzymatic targets. For instance, in the pursuit of multi-target ligands for complex diseases like Alzheimer's, derivatives are often assessed for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The development of such compounds involves determining their inhibitory concentration (IC50) to quantify potency. mdpi.com The search for novel treatments often includes screening against a variety of enzymes, where even compounds from different structural classes are evaluated for potential cross-reactivity or novel inhibitory functions.

Receptor Binding Studies and Selectivity Profiling

The interaction of anticonvulsant drugs with neuronal receptors and ion channels is a key determinant of their mechanism of action. taylorfrancis.com Many anticonvulsants modulate the activity of the γ-aminobutyric acid (GABA) receptor-chloride ion channel complex, which includes binding sites for GABA, benzodiazepines, and barbiturates. taylorfrancis.comnih.gov Other critical targets include voltage-gated sodium channels and glutamate (B1630785) receptors. taylorfrancis.comnih.gov

A comprehensive in vitro safety pharmacology profile for a developmental compound typically involves screening against a broad panel of receptors, ion channels, and transporters to identify potential off-target effects that could lead to adverse reactions. europeanpharmaceuticalreview.comnih.gov For example, the aminobenzamide analog, 4-amino-N-(2,6-dimethylphenyl)benzamide, has a pharmacological profile similar to phenytoin (B1677684), suggesting a primary action on voltage-gated sodium channels. nih.gov The selectivity of a compound is crucial, as promiscuous binding to multiple receptors can lead to a complex pharmacological profile and potential side effects. europeanpharmaceuticalreview.com

Cell-Based Assays for Cellular Response Mechanisms

Cell-based assays provide a more physiologically relevant context to study the effects of a compound on cellular pathways and responses. nuvisan.com These assays can be used to validate targets, establish structure-activity relationships, and elucidate mechanisms of action. nuvisan.com For instance, cell lines expressing specific ion channels or receptors are used to measure the functional consequences of compound binding, such as changes in membrane potential or intracellular signaling cascades. nih.gov High-throughput screening using cell-based assays allows for the rapid evaluation of large compound libraries to identify promising leads. nuvisan.comnih.gov The development of such assays, often in high-density formats like 1536-well plates, is crucial for modern drug discovery. nih.gov

In Vivo Pharmacological Evaluation in Animal Models for Efficacy Studies (e.g., Anticonvulsant Activity in Rodent Models)

Following in vitro characterization, promising compounds are advanced to in vivo studies in animal models to assess their efficacy and therapeutic potential in a whole-organism context. Rodent models of seizures are standard for the preclinical evaluation of anticonvulsant drugs.

Assessment of Potency and Efficacy in Seizure Models

The anticonvulsant properties of this compound and its analogs have been primarily evaluated in mice using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures.

This compound demonstrated significant efficacy in the MES test in mice following intraperitoneal administration, with a median effective dose (ED50) of 31.8 µmol/kg. nih.gov Its analog, N-(2-chloro-6-methylphenyl)-4-nitrobenzamide, was also effective in the MES test and, notably, showed activity against seizures induced by scPTZ. nih.gov Another related compound, 4-amino-N-(2,6-dimethylphenyl)benzamide, is a potent anticonvulsant in the MES model, with an oral ED50 of 1.7 mg/kg in mice. nih.gov

| Compound | Animal Model | Administration Route | Seizure Test | ED₅₀ |

| This compound | Mouse | i.p. | MES | 31.8 µmol/kg nih.gov |

| N-(2-chloro-6-methylphenyl)-4-nitrobenzamide | Mouse | i.p. | MES | 90.3 µmol/kg nih.gov |

| 4-amino-N-(2,6-dimethylphenyl)benzamide | Mouse | i.p. | MES | 2.6 mg/kg nih.gov |

| 4-amino-N-(2,6-dimethylphenyl)benzamide | Mouse | p.o. | MES | 1.7 mg/kg nih.gov |

| 4-amino-N-(2-ethylphenyl)benzamide | Mouse | i.p. | MES | 28.6 µmol/kg nih.gov |

| 4-amino-N-(2-ethylphenyl)benzamide | Rat | p.o. | MES | 29.8 µmol/kg nih.gov |

ED₅₀ (Median Effective Dose): The dose of a drug that produces a therapeutic effect in 50% of the population. i.p. (intraperitoneal), p.o. (oral), MES (Maximal Electroshock Seizure).

Comparative Studies with Established Anticonvulsant Agents

To contextualize the efficacy of novel compounds, their performance is often compared to that of established antiepileptic drugs. N-(2-chloro-6-methylphenyl)-4-nitrobenzamide was found to be three times more active in the MES test than phenytoin, a widely used anticonvulsant. nih.gov Similarly, the related aminobenzamide, 4-amino-N-(2,6-dimethylphenyl)benzamide, was found to be significantly more potent than phenytoin in the MES test in mice, with an ED50 of 2.6 mg/kg compared to 9.5 mg/kg for phenytoin. nih.gov This particular analog exhibits a pharmacological profile similar to that of phenytoin, indicating high efficacy against generalized tonic-clonic seizures but ineffectiveness against other seizure types. nih.gov These comparative data highlight the potential of this chemical class to yield highly potent anticonvulsant agents.

| Compound | Animal Model | Administration Route | Seizure Test | ED₅₀ | Reference Drug | Reference Drug ED₅₀ |

| 4-amino-N-(2,6-dimethylphenyl)benzamide | Mouse | i.p. | MES | 2.6 mg/kg nih.gov | Phenytoin | 9.5 mg/kg nih.gov |

| N-(2-chloro-6-methylphenyl)-4-nitrobenzamide | Rat | p.o. | MES | 3x more active than Phenytoin nih.gov | Phenytoin | - |

Structure-Activity Relationship (SAR) Studies on this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies focus on modifications to the aromatic rings and the central amide linkage to understand their impact on efficacy and target interaction.

Impact of Aromatic Substitutions on Biological Activity

The biological activity of benzamide derivatives is significantly influenced by the nature and position of substituents on the aromatic rings. In the case of this compound, both the 4-nitro-substituted benzoyl ring and the 2,6-dimethyl-substituted phenyl ring are critical determinants of its properties.

The substitution pattern on the benzoyl moiety can dramatically alter activity. For instance, in related benzoylphenylisoxazoles, which also feature a benzamide-like structure, 2,6-difluoro substitution on the benzoyl ring was found to be detrimental to activity, a contrast to its favorable effect in other compound classes like benzoylphenylureas (BPUs). nih.gov Quantitative structure–activity relationship (QSAR) analyses on similar structures have shown that the physicochemical properties of substituents, such as hydrophobicity and steric parameters (Eₛ), are crucial for biological activity. researchgate.net For example, bulky substituents can significantly decrease activity. nih.gov

On the aniline (B41778) ring, the 2,6-dimethyl substitution pattern is particularly noteworthy. This ortho-substitution forces the amide group to twist out of the plane of the phenyl ring, which interrupts the π-electron conjugation between them. researchgate.net This steric hindrance and resulting non-planar conformation are key structural features that influence how the molecule fits into a biological target. The position of substituents on the aniline ring can also markedly influence inhibitory activity and selectivity against different biological targets, as seen in studies of related benzamide derivatives. researchgate.net

The following table summarizes the general impact of aromatic substitutions on the activity of benzamide-type compounds based on findings from related structures.

| Ring | Substituent Type | General Impact on Activity |

| Benzoyl Ring | Electron-withdrawing groups (e.g., -NO₂) | Can enhance bioactivity; the nitro group is significant in many therapeutic compounds. mdpi.com |

| Bulky groups | Often detrimental to activity due to steric hindrance. nih.gov | |

| Aniline Ring | Ortho-substituents (e.g., 2,6-dimethyl) | Induces a non-planar conformation, which is critical for specific target interactions. researchgate.netnih.gov |

| Varied substitution patterns | Markedly influences inhibitory potency and target selectivity. researchgate.net |

Role of the Amide Linkage and Phenyl Ring Orientations

The amide linkage (-CO-NH-) is a central feature of the this compound structure, and its conformation relative to the two phenyl rings is crucial for its biological function. In benzanilides (a class of compounds that includes this molecule), the N-H and C=O bonds of the amide group typically adopt an anti conformation. nih.govnih.gov

A defining characteristic imposed by the 2,6-dimethylphenyl group is the significant dihedral angle (twist) between the two aromatic rings. In the parent compound, N-(2,6-dimethylphenyl)benzamide, the two rings are almost orthogonal, with dihedral angles reported to be around 86°. researchgate.net This is a direct result of the steric hindrance from the two methyl groups at the ortho positions of the aniline ring. researchgate.net This forced rotation prevents the molecule from adopting a planar structure.

In contrast, related compounds lacking the bulky 2,6-disubstitution, such as N-(4-hydroxyphenyl)-4-nitrobenzamide, exhibit an almost planar conformation, with a very small dihedral angle of 2.31° between the benzene (B151609) rings. doaj.org The orientation of the amide group itself relative to the rings is also affected. In N-(2,6-dimethylphenyl)benzamide, the amide group is significantly tilted relative to the benzoyl ring. researchgate.net However, in a related compound, N-(2,6-dimethylphenyl)-4-methylbenzamide, the amide core is nearly coplanar with the benzoyl ring but makes a large angle with the dimethylphenyl ring. nih.gov

This fixed, non-planar geometry is a key element of the pharmacophore, as it presents a specific three-dimensional shape for interaction with molecular targets.

The table below, based on crystallographic data from related compounds, illustrates the influence of substitution on molecular geometry.

| Compound | Dihedral Angle Between Phenyl Rings | Dihedral Angle (Amide Plane to Benzoyl Ring) | Reference |

| N-(2,6-dimethylphenyl)benzamide | ~86° | ~17° | researchgate.net |

| N-(2,6-dimethylphenyl)-4-methylbenzamide | 78.8° | 3.5° | nih.gov |

| N-(4-hydroxyphenyl)-4-nitrobenzamide | 2.31° | (Not specified, but molecule is nearly planar) | doaj.org |

Mechanistic Insights into the Biological Activity of this compound

Role of the Nitro Group in Redox Reactions and Cellular Interactions

The nitro group (-NO₂) is a strong electron-withdrawing group and is known to be highly polar. libretexts.org It is a critical functional group in many bioactive molecules and plays a significant role in their mechanism of action, often through redox (reduction-oxidation) reactions. mdpi.comyoutube.com

In a cellular environment, which is a reducing environment, the nitro group can be reduced to various other functional groups. This bio-reduction is a common metabolic pathway. Depending on the conditions and the specific enzymes involved, the reduction can yield nitroso intermediates, hydroxylamines, and ultimately amines (-NH₂). youtube.comyoutube.com Catalytic hydrogenation or chemical reduction using agents like tin(II) chloride or iron in acidic conditions are common laboratory methods to achieve this transformation. commonorganicchemistry.com

This redox cycling can have several biological consequences:

Generation of Reactive Species: The reduction process can generate reactive nitrogen species or lead to the production of reactive oxygen species (ROS), which can induce cellular stress and damage.

Formation of Active Metabolites: The reduced products, such as the corresponding hydroxylamine (B1172632) or amine, may be the actual bioactive form of the molecule, binding to the molecular target with higher affinity than the parent nitro-compound.

Covalent Modification: Highly reactive intermediates formed during reduction can covalently bind to cellular macromolecules like proteins and DNA, leading to cytotoxicity or specific enzyme inhibition.

The nitro group's presence makes this compound a candidate for bioreductive activation, a strategy often exploited in designing drugs for hypoxic (low-oxygen) conditions, such as those found in solid tumors.

Identification of Potential Molecular Targets and Signaling Pathways

While the specific molecular targets of this compound are not definitively established in the provided literature, the structure shares features with compounds known to interact with specific cellular pathways. The identification of targets for novel compounds often involves screening against panels of known enzymes or receptors and studying the cellular response to the compound's presence.

Based on structurally related inhibitors, potential targets could include:

Kinases: Many small molecule inhibitors target protein kinases. For instance, compounds with a similar pyrazolidinone core have been developed as inhibitors of DNA-dependent protein kinase (DNA-PK), which is a key enzyme in the DNA damage response (DDR) and non-homologous end joining (NHEJ) repair pathway. chemrxiv.org Inhibition of this pathway can sensitize cancer cells to radiation or chemotherapy.

Phosphodiesterases (PDEs): Aromatic amide and imide structures are found in inhibitors of phosphodiesterases, such as PDE4. Roflumilast and Rolipram derivatives, which contain a substituted benzamide-like moiety, are known PDE4 inhibitors. nih.gov PDE4 is involved in regulating intracellular levels of cyclic AMP (cAMP), a critical second messenger in various signaling pathways.

Identifying the precise signaling pathways affected by this compound would require further experimental studies, such as transcriptomics or proteomics, to observe changes in gene and protein expression following cellular treatment. If the compound targets a DNA damage response protein like DNA-PK, it would likely activate compensatory pathways such as the ATM-mediated signaling cascade. chemrxiv.org

Comparative Analysis with Related Chemical Probes and Pharmacophores (e.g., Metalaxyl-type compounds)

Comparing this compound with established chemical probes and pharmacophores helps to understand its potential mode of action and biological profile. A relevant comparison can be made with the fungicide Metalaxyl and its active R-enantiomer, Metalaxyl-M. fao.org

Metalaxyl-M is a phenylamide fungicide used to control plant diseases caused by oomycete pathogens. ny.gov Its chemical structure is N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-D-alanine methyl ester. fao.org

Structural Similarities and Differences:

Common Core: The most striking similarity is the N-(2,6-dimethylphenyl)amide core. Both this compound and Metalaxyl-M are built upon an N-acylated 2,6-dimethylaniline (B139824) moiety. This shared structural feature suggests that the 2,6-dimethylphenyl group is a key recognition element for their respective biological targets.

Key Difference: The major difference lies in the acyl group attached to the nitrogen atom.

In This compound , the acyl group is a 4-nitrobenzoyl group. This introduces a rigid, aromatic system with a potent electron-withdrawing nitro group.

In Metalaxyl-M , the acyl group is an N-(methoxyacetyl)-D-alanine methyl ester group. This substituent is chiral, flexible, and non-aromatic. Metalaxyl's fungicidal activity is known to be stereospecific, with the R-enantiomer (Metalaxyl-M) being the more active form. ny.gov

The following table provides a direct comparison of the key structural features.

| Feature | This compound | Metalaxyl-M |

| Aniline Moiety | 2,6-Dimethylphenyl | 2,6-Dimethylphenyl |

| Acyl Moiety | 4-Nitrobenzoyl | N-(methoxyacetyl)-D-alanine methyl ester |

| Aromaticity of Acyl Group | Aromatic | Aliphatic |

| Chirality | Achiral | Chiral (R-enantiomer is active) |

| Key Functional Group | Nitro (-NO₂) | Ester (-COOCH₃), Ether (-OCH₃) |

Pharmacophore and Mechanistic Implications:

The term pharmacophore refers to the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target.

The N-(2,6-dimethylphenyl) group appears to be a critical pharmacophoric element in both molecules, likely responsible for anchoring the molecule in a hydrophobic pocket of the target protein.

The differing acyl groups suggest that they interact with different biological targets or with different regions of the same target. The rigid, planar benzoyl group of this compound would have very different binding interactions compared to the flexible, chiral side chain of Metalaxyl-M. Metalaxyl is known to inhibit ribosomal RNA synthesis in fungi, a specific mechanism that may not be shared with the nitrobenzamide analog.

Environmental transformation products of Metalaxyl, such as N-(2,6-dimethylphenyl)-2-methoxyacetamide (CGA67868), further highlight the stability and persistence of the N-(2,6-dimethylphenyl)amide core. nih.gov

Applications of N 2,6 Dimethylphenyl 4 Nitrobenzamide in Materials Science and Advanced Chemistry

N-(2,6-dimethylphenyl)-4-nitrobenzamide as a Building Block for Polymeric Materials

Synthesis of Nitrobenzamide-Functionalized Polymers

The synthesis of polymers incorporating this compound would likely involve modifying the molecule to introduce polymerizable functional groups. For instance, the nitro group could be reduced to an amine, which could then be reacted with diacyl chlorides or dicarboxylic acids to form polyamides. Alternatively, functional groups could be added to the phenyl rings to enable other polymerization methods. The synthesis of polyamides from monomers containing pre-formed amide linkages is a known strategy to influence polymer properties. ijert.org

Characterization of Polymer Properties and Architectural Design

Were such polymers to be synthesized, their characterization would involve a range of analytical techniques. The molecular weight and its distribution could be determined by gel permeation chromatography (GPC). The thermal properties, such as glass transition temperature (Tg) and decomposition temperature, would be assessed using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), which are standard for characterizing new polymers. humanjournals.com The bulky 2,6-dimethylphenyl group would be expected to introduce rigidity and potentially hinder chain packing, which could lead to amorphous polymers with high glass transition temperatures and good solubility in organic solvents. ijert.org

Interactive Table: Hypothetical Polymer Characterization

| Property | Predicted Characteristic | Rationale |

| Glass Transition (Tg) | High | The rigid aromatic rings and bulky dimethylphenyl group would restrict chain rotation. |

| Solubility | Potentially good in organic solvents | The bulky, non-planar structure could prevent tight chain packing, allowing solvent molecules to penetrate. |

| Crystallinity | Likely amorphous | The steric hindrance from the 2,6-dimethylphenyl group would likely disrupt regular chain alignment. |

| Thermal Stability | Moderate to high | Aromatic polyamides are generally known for their thermal stability. |

Incorporation of this compound into Nanomaterials and Hybrid Systems

Development of Self-Assembled Nanostructures

Self-assembly is a process where molecules spontaneously form ordered structures, driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The aromatic rings and the polar nitro and amide groups within this compound suggest a potential for such interactions. In related systems, similar molecules have been shown to self-assemble into complex nanostructures like nanofibers and ribbons. mdpi.com The specific morphology of these structures would be highly dependent on factors like solvent and temperature.

Development of Functional Materials with Tunable Properties Derived from this compound

The development of functional materials from this compound is a theoretical possibility. The nitro group is a strong electron-withdrawing group, which can impart interesting optical and electronic properties. By incorporating this molecule into a larger system, such as a polymer or a self-assembled structure, it might be possible to create materials with tunable properties. For example, the nitro group could be chemically modified to an amine group, which has different electronic properties, allowing for the "tuning" of the material's characteristics. This approach is used in the development of electroactive polymers and other functional materials. mdpi.com

Electronic Properties and Potential for Organic Semiconductors

The electronic behavior of this compound is largely dictated by the interplay between its electron-donating and electron-withdrawing moieties. The 2,6-dimethylphenyl group, with its electron-donating methyl substituents, and the amide linkage can be considered the donor part of the molecule. Conversely, the 4-nitrophenyl group serves as a potent electron acceptor due to the strong electron-withdrawing nature of the nitro (NO₂) group. This inherent donor-acceptor (D-A) architecture is a fundamental design principle for many organic electronic materials.

This intramolecular charge transfer character suggests that this compound could exhibit n-type semiconductor behavior. In organic semiconductors, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) correspond to the valence and conduction bands of inorganic semiconductors, respectively nih.gov. For an n-type semiconductor, the LUMO energy level is crucial as it must be low enough to accept electrons efficiently. The presence of the nitro group significantly lowers the LUMO energy level of the benzamide (B126) portion of the molecule, a common strategy in the design of n-type organic materials researchgate.netnih.gov.

While specific charge mobility values for this compound are not extensively documented in publicly available literature, the electronic properties can be inferred from related nitroaromatic compounds. The charge transport in such materials is often governed by the degree of intermolecular π-π stacking in the solid state. The steric hindrance introduced by the two methyl groups on the phenyl ring ortho to the amide nitrogen forces a significant twist in the molecule. This is observed in structurally similar compounds like N-(2,6-dimethylphenyl)-4-methylbenzamide, where the two aromatic rings are nearly perpendicular to each other, with a dihedral angle of 78.8(1)° nih.gov. This orthogonality would likely reduce π-π stacking, potentially leading to modest charge carrier mobilities, a common trade-off in designing soluble and processable organic semiconductors. However, this structural feature could be advantageous in specific device architectures where controlled molecular orientation is desired.

Table 1: Comparison of Dihedral Angles in Related Benzamide Structures

| Compound | Dihedral Angle Between Aromatic Rings | Reference |

| N-(2,6-dimethylphenyl)-4-methylbenzamide | 78.8(1)° | nih.gov |

| 2-Nitro-N-(4-nitrophenyl)benzamide | 82.32(4)° | researchgate.nettubitak.gov.tr |

This interactive table allows for the comparison of molecular geometries in related compounds, highlighting the twisted conformation typical for this class of molecules.

Optical Properties and Luminescence Characteristics

The optical properties of this compound are intrinsically linked to its electronic structure. The donor-acceptor nature of the molecule gives rise to intramolecular charge-transfer (ICT) transitions, which are characteristic features in the UV-visible absorption spectra of such compounds. These ICT bands are often sensitive to solvent polarity, a phenomenon known as solvatochromism.

Luminescence in such compounds is often weak or quenched. The nitroaromatic group can promote non-radiative decay pathways, such as intersystem crossing, which diminishes fluorescence. However, modification of the molecular structure or aggregation state can sometimes lead to interesting emissive properties. For instance, the restriction of intramolecular rotations in the solid state or in aggregates can block non-radiative decay channels, leading to aggregation-induced emission (AIE). Given the twisted structure of this compound, its luminescence characteristics in different environments would be a subject of research interest.

Role of this compound in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. The self-assembly of molecules into well-defined, ordered structures is a powerful bottom-up approach to creating functional materials google.compharmaffiliates.com. This compound possesses key functional groups that can direct its self-assembly.

The amide (-CONH-) group is a robust and highly directional hydrogen-bonding motif. It contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This allows the molecules to form predictable one-dimensional chains or tapes. In the crystal structure of the closely related N-(2,6-dimethylphenyl)-4-methylbenzamide, molecules are linked into infinite chains along the c-axis via intermolecular N—H⋯O hydrogen bonds nih.gov. A similar hydrogen-bonding pattern can be anticipated for this compound, forming the primary structure of its self-assembled state.

Table 2: Hydrogen Bonding in a Related Crystal Structure

| Compound | Hydrogen Bond Type | Description | Reference |

| N-(2,6-dimethylphenyl)-4-methylbenzamide | N—H⋯O | Links molecules into infinite chains | nih.gov |

| 2-Nitro-N-(4-nitrophenyl)benzamide | N—H⋯O | Stabilizes the 3D network structure | tubitak.gov.tr |

This interactive table showcases the prevalent hydrogen bonding motifs that drive self-assembly in benzamide derivatives.

Furthermore, the nitro group can also participate in weaker C—H⋯O hydrogen bonds with the aromatic protons of neighboring molecules. In addition to hydrogen bonding, the aromatic rings provide opportunities for π-π stacking interactions, although, as previously mentioned, the dihedral twist between the rings would influence the geometry of these interactions. The combination of strong, directional N—H⋯O hydrogen bonds and weaker, less directional interactions allows for the formation of complex and stable three-dimensional supramolecular architectures. The ability to form such ordered assemblies is critical for applications in crystal engineering, where the goal is to design solids with specific properties based on the arrangement of their molecular components.

Future Research Directions and Open Questions Pertaining to N 2,6 Dimethylphenyl 4 Nitrobenzamide

Exploration of Emerging Synthetic Methodologies for Enhanced Accessibility and Sustainability

The traditional synthesis of N-(2,6-dimethylphenyl)-4-nitrobenzamide typically involves the condensation of 4-nitrobenzoyl chloride with 2,6-dimethylaniline (B139824). lookchem.com While effective, this method relies on pre-functionalized and reactive starting materials. Future research should pivot towards more sustainable and efficient synthetic routes that align with the principles of green chemistry.

Emerging methodologies that warrant investigation for the synthesis of this and related sterically hindered amides include:

Mechanochemistry: Solvent-free or low-solvent mechanochemical methods, such as ball milling, have demonstrated success in the synthesis of amides, including a related compound, N-(2,2-diphenylethyl)-4-nitrobenzamide. mdpi.com This approach can lead to faster reaction times, higher yields, and a significant reduction in solvent waste. uni.lutubitak.gov.tr

Flow Chemistry: Continuous flow reaction systems offer precise control over reaction parameters, enhanced safety, and scalability. mdpi.com Translating the synthesis of this compound to a flow process could lead to improved yields and purity, particularly given the challenges associated with sterically hindered amide formation. mdpi.com

Enzymatic Synthesis: Biocatalysis, utilizing enzymes such as nitroreductases, presents a highly selective and environmentally benign route for the manipulation of nitroaromatic compounds. researchgate.net Research into enzymatic amidation or the modification of the nitro group could unlock novel and sustainable synthetic pathways.

A significant challenge in the synthesis of this compound is the steric hindrance imparted by the two methyl groups on the phenyl ring, which can impede the approach of the amine to the acylating agent. chemicalbook.comresearchgate.net Future synthetic explorations should explicitly address this challenge, perhaps by employing novel coupling reagents designed for sterically demanding substrates or by utilizing computational studies to predict optimal reaction conditions.

Application of Advanced Computational Approaches for Deeper Mechanistic Understanding at the Molecular Level

Advanced computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, reactivity, and spectroscopic properties of molecules. While specific DFT studies on this compound are not widely reported, research on similar nitrobenzamide compounds has demonstrated the utility of these approaches.

Future computational research on this compound should focus on:

Molecular Geometry and Electronic Properties: DFT calculations can provide a precise model of the molecule's three-dimensional structure, including bond lengths, bond angles, and the crucial dihedral angle between the two aromatic rings. This information is fundamental to understanding its interaction with biological targets or its packing in a crystal lattice. Frontier Molecular Orbital (FMO) analysis can reveal the HOMO-LUMO energy gap, offering insights into the compound's kinetic stability and electronic transitions.

Reaction Mechanism Elucidation: Computational modeling can map the energy profiles of different synthetic pathways, helping to identify the most favorable reaction conditions and potential byproducts. This is particularly valuable for optimizing the synthesis of sterically hindered amides.

Spectroscopic Characterization: Theoretical calculations of vibrational frequencies (IR) and NMR chemical shifts can aid in the interpretation of experimental spectra, confirming the structure of the synthesized compound.

Molecular Docking and Dynamics: To explore potential biological applications, molecular docking and simulation studies can predict the binding affinity and mode of interaction of this compound with various protein targets. This can guide the design of new derivatives with enhanced potency and selectivity.

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C15H14N2O3 | Indicates the elemental composition of the molecule. lookchem.com |

| Molecular Weight | 270.288 g/mol | Represents the mass of one mole of the compound. lookchem.com |

| XLogP3 | 2.7 | Predicts the lipophilicity of the compound, which influences its pharmacokinetic properties. lookchem.com |

| Hydrogen Bond Donor Count | 1 | Indicates the potential for forming hydrogen bonds, which is crucial for molecular recognition and binding. lookchem.com |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 2 | Relates to the conformational flexibility of the molecule. lookchem.com |

Discovery of Novel Applications in Chemical Biology and Materials Innovation

The nitrobenzamide scaffold is a recognized pharmacophore, and the nitro group itself is often incorporated into drug structures to enhance bioactivity. mdpi.com A key area for future research is the systematic exploration of the biological activities and material properties of this compound.

Chemical Biology and Medicinal Chemistry: A significant finding is the reported anticonvulsant activity of this compound. nih.gov The compound was shown to be effective in the maximal electroshock-induced seizure (MES) test in mice, with a protective index (PI) of 5.2. nih.gov This discovery opens up a promising avenue for further investigation, including:

Elucidation of the precise mechanism of anticonvulsant action.

Structure-activity relationship (SAR) studies to design and synthesize analogs with improved potency and a better safety profile.

Exploration of its efficacy in other models of epilepsy.

Furthermore, the general antimicrobial, anti-parasitic, anti-inflammatory, and anti-cancer properties of nitro-containing compounds suggest that this compound could be screened for a broader range of biological activities. mdpi.com

Materials Innovation: The presence of aromatic rings and a nitro group, a strong electron-withdrawing group, suggests that this compound could possess interesting photophysical or electronic properties. Future research could explore its potential use in:

Organic Electronics: As a component in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or photovoltaic devices.

Non-linear Optics: The polarized structure of the molecule might lead to non-linear optical properties.

Functional Polymers: Incorporation of this moiety into polymer backbones could lead to new materials with tailored properties.

Addressing Unresolved Questions and Challenges in this compound Research

Despite its potential, several questions and challenges surrounding this compound remain to be addressed.

Structure-Property Relationships: A fundamental unresolved question is how the specific arrangement of the dimethylphenyl and nitrobenzoyl moieties influences its observed properties. A crystal structure determination of this compound would be invaluable. This would provide definitive information on the solid-state conformation and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding its physical properties and its interactions in a biological context.

Metabolic Fate and Stability: For any potential therapeutic application, understanding the metabolic stability and pathways of this compound is critical. The nitro group can be metabolically reduced in the body, which can lead to reactive intermediates. mdpi.com Investigating its metabolic profile is a key step towards developing it as a drug candidate.

Functionalization Strategies: Beyond the synthesis of the core molecule, the development of selective methods to functionalize the aromatic rings or modify the amide linker is an open challenge. This would enable the creation of a library of derivatives for SAR studies and the fine-tuning of its properties for specific applications.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing N-(2,6-dimethylphenyl)-4-nitrobenzamide?

The synthesis typically involves a two-step process:

- Step 1 : Nitration of 3-methylbenzamide to introduce the nitro group at the para position.

- Step 2 : Amide coupling between the nitrated intermediate and 2,6-dimethylaniline under acidic conditions (e.g., sulfuric acid) with a dehydrating agent to drive the reaction .

Optimization Note : A molar ratio of ~4:1 for amine/amide coupling agents (e.g., diethylamine) is recommended to ensure complete conversion, as observed in analogous reactions .

Basic: How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the primary method. The SHELX suite (e.g., SHELXL ) is widely used for structure refinement due to its robustness in handling small-molecule crystallography. Key parameters include:

- Space group identification (e.g., monoclinic or orthorhombic systems).

- Refinement of anisotropic displacement parameters for non-H atoms.

- Validation using R-factors (e.g., R₁ < 0.05 for high-quality data) .

Intermediate: What biological assays are used to evaluate its anticonvulsant activity?